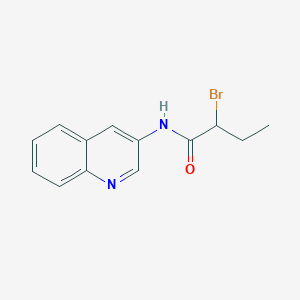

2-Bromo-N-quinolin-3-ylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-quinolin-3-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-2-11(14)13(17)16-10-7-9-5-3-4-6-12(9)15-8-10/h3-8,11H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTCRYCHOFNZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC2=CC=CC=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Bromo N Quinolin 3 Ylbutanamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-Bromo-N-quinolin-3-ylbutanamide provides a logical framework for planning its synthesis. The most strategic disconnection is the amide bond (C-N bond), which is a common and reliable bond to form in the forward synthesis. This disconnection breaks the target molecule into two key synthons: quinolin-3-amine and a 2-bromobutanoic acid derivative.

Figure 1: Retrosynthetic Disconnection of 2-Bromo-N-quinolin-3-ylbutanamide

This analysis reveals that the primary challenge lies in the efficient preparation of the key intermediates and the subsequent formation of the amide linkage under conditions that preserve the integrity of the functional groups present in the precursors.

Synthesis of Key Intermediates: 2-Bromobutanoic Acid Derivatives and Quinolin-3-amine

2-Bromobutanoic Acid Derivatives: 2-Bromobutanoic acid is a key intermediate, valued for its reactivity in forming more complex organic structures. solubilityofthings.com It is commonly synthesized from butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-bromination of a carboxylic acid using bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. wikipedia.orgbrainly.in

The general reaction is as follows: CH₃CH₂CH₂COOH + Br₂/P(cat.) → CH₃CH₂CH(Br)COOH + HBr brainly.in

For subsequent amide bond formation, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride. 2-Bromobutanoyl chloride can be prepared by treating 2-bromobutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated intermediate readily reacts with amines to form amides.

Quinolin-3-amine: Quinolin-3-amine is a crucial aromatic amine intermediate. There are several established methods for the synthesis of the quinoline (B57606) core. wikipedia.org Many of these, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, start from substituted anilines. wikipedia.orgorganic-chemistry.org For instance, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive α-methylene group. Synthesis of 3-substituted quinolines can also be achieved through various modern catalytic methods. organic-chemistry.org A multi-step process for creating a quinoline-based iminothiazoline begins with the reaction of pentanoyl chloride and potassium thiocyanate, followed by the addition of 3-aminoquinoline (B160951). nih.gov

Amide Bond Formation Methodologies

The formation of the amide bond between the 2-bromobutanoic acid moiety and quinolin-3-amine is the final key step in the synthetic sequence. This can be accomplished through both classical and modern catalytic methods.

Classical amide bond formation involves the activation of the carboxylic acid group of 2-bromobutanoic acid with a coupling reagent to facilitate the nucleophilic attack by the amino group of quinolin-3-amine. luxembourg-bio.com These reactions typically require a stoichiometric amount of the coupling agent. syr.edu

Dicyclohexylcarbodiimide (DCC) was one of the first widely used reagents for this purpose. thieme-connect.com It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. thieme-connect.com A significant drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely. thieme-connect.com

Modern coupling reagents have been developed to improve efficiency, reduce side reactions, and simplify purification. These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve yields.

Table 1: Common Classical Coupling Reagents for Amide Synthesis

| Reagent Acronym | Full Name | Byproducts | Key Features |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive and effective, but DCU can be insoluble and difficult to remove. thieme-connect.com |

| EDC / EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. acs.org |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, fast reaction times, low racemization. researchgate.net |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Similar to HATU, widely used in peptide synthesis. |

| T3P | Propylphosphonic Anhydride | Phosphate salts | High-yielding, byproducts are water-soluble. |

The choice of reagent and reaction conditions (solvent, temperature, base) is crucial and depends on the specific substrates to maximize yield and purity.

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example used to couple amines with aryl halides or triflates. syr.edu

While initially developed for C-N bond formation with amines, the methodology has been extended to include amides, offering an alternative route to N-aryl amides. syr.edu The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to form the N-aryl amide and regenerate the Pd(0) catalyst. syr.edu

A potential palladium-catalyzed route to 2-Bromo-N-quinolin-3-ylbutanamide could involve coupling 3-bromoquinoline (B21735) with 2-bromobutanamide. This approach requires careful selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) to achieve efficient catalysis. beilstein-journals.orgnih.gov These reactions offer advantages such as mild conditions and high functional group tolerance. syr.edu

Stereoselective Synthesis of 2-Bromo-N-quinolin-3-ylbutanamide Enantiomers

The target molecule, 2-Bromo-N-quinolin-3-ylbutanamide, possesses a stereocenter at the C2 position of the butanamide chain. For many applications, particularly in pharmacology, it is essential to synthesize specific enantiomers (R or S forms).

Strategies for stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. The synthesis would begin with either (R)- or (S)-2-bromobutanoic acid, which can be obtained through the resolution of the racemic mixture, for instance, by using a chiral resolving agent like strychnine. wikipedia.org Subsequent conversion to the acyl chloride and coupling with quinolin-3-amine would proceed without affecting the stereocenter.

Asymmetric Catalysis: An alternative is to create the stereocenter during the synthesis using a chiral catalyst. For example, an enantioselective bromination of a butanamide precursor could be achieved. Recent advances have shown the use of chiral organocatalysts for the enantioselective bromofunctionalization of alkenes, a principle that could potentially be adapted. researchgate.net

Diastereomeric Resolution: If a racemic mixture of the final product is synthesized, it can be resolved by reacting it with a chiral auxiliary to form diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. The chiral auxiliary is then cleaved to yield the desired enantiomer.

Purification and Isolation Protocols for Synthesized Analogues

After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and its impurities.

Column Chromatography: This is one of the most common purification techniques in organic synthesis. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. Compounds separate based on their differing affinities for the stationary and mobile phases. For analogues of 2-Bromo-N-quinolin-3-ylbutanamide, a gradient of hexane/ethyl acetate is a common choice for elution.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. As the solution cools, the pure compound crystallizes out, while impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration. This method is effective for obtaining highly pure crystalline materials.

Synthetic Diversification and Preparation of Structurally Related Analogues

The synthetic accessibility of 2-Bromo-N-quinolin-3-ylbutanamide allows for considerable structural diversification, enabling the exploration of structure-activity relationships. Methodological advancements have focused on modifying both the quinoline core and the N-acyl side chain, leading to a variety of structurally related analogues. These strategies often involve multi-step syntheses, leveraging well-established organic reactions as well as novel catalytic systems.

A primary approach to generating analogues involves the synthesis of substituted 3-aminoquinolines, which can then be acylated with different 2-bromoalkanoyl halides. The synthesis of substituted quinolines can be achieved through various methods, including the Skraup synthesis, Doebner-von Miller reaction, and more contemporary catalytic approaches. nih.gov For instance, a two-step method has been described for the synthesis of a variety of B-ring-substituted 4-hydroxyquinolines, which can be subsequently converted to the corresponding 4-chloroquinolines and then to 4-aminoquinolines. ucsf.edu While this method targets the 4-position, similar principles can be applied to access substituted 3-aminoquinolines. Palladium-catalyzed C-N coupling reactions of 3-bromoquinolin-2(1H)-ones have also been reported as a route to 3-(N-substituted)-aminoquinolin-2(1H)-ones. researchgate.net

Another key diversification point is the N-acyl side chain. Analogues can be prepared by reacting 3-aminoquinoline with a variety of 2-bromoalkanoyl halides of different chain lengths and branching patterns. The preparation of these 2-bromoalkanoyl halides typically starts from the corresponding carboxylic acid, which is first brominated at the alpha-position, often using N-bromosuccinimide (NBS) and a radical initiator, followed by conversion to the acyl halide.

Recent research has also highlighted modular approaches to synthesize libraries of quinoline amides. For example, a cross-metathesis strategy has been successfully employed to create a diverse library of N-(quinolin-8-yl) alkenyl amides. nih.govnih.gov This method allows for the coupling of a terminal alkene-containing amide with various other terminal alkenes, offering a powerful tool for late-stage diversification of the side chain. nih.govnih.gov Although demonstrated for the quinolin-8-yl isomer, this strategy could potentially be adapted for N-quinolin-3-yl amides.

Furthermore, the synthesis of more complex, structurally related analogues has been reported. For instance, a multi-step synthesis was developed to produce (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide. nih.gov This synthesis starts with the reaction of pentanoyl chloride with potassium thiocyanate, followed by the addition of 3-aminoquinoline to form an acyl thiourea (B124793) intermediate. nih.gov This intermediate is then cyclized with p-bromophenacylbromide to yield the final complex analogue. nih.gov Such multi-step sequences allow for the introduction of significant structural changes, leading to compounds with potentially distinct properties.

The following tables summarize some of the synthetic strategies and the types of analogues that can be prepared.

Table 1: Synthetic Strategies for Quinoline Core Diversification

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Substituted Anilines | Diethyl malonate, cyclization | Substituted 4-hydroxyquinolines | ucsf.edu |

| 3-Bromoquinolin-2(1H)-ones | Amines, Pd catalyst, base | 3-(N-substituted)-aminoquinolin-2(1H)-ones | researchgate.net |

| Enaminones and Anthranils | Ruthenium catalyst | 3-Arylformyl substituted quinolines | rsc.org |

Table 2: Synthetic Strategies for N-Acyl Side Chain Diversification

| Starting Material | Reagents and Conditions | Product Type | Reference(s) |

| 3-Aminoquinoline | 2-Bromoalkanoyl halides | 2-Bromo-N-(quinolin-3-yl)alkanamides | General Method |

| N-(Quinolin-8-yl) but-3-enamide | Terminal alkenes, Grubbs catalyst | N-(Quinolin-8-yl) alkenyl amides | nih.govnih.gov |

| 3-Aminoquinoline, pentanoyl chloride, KSCN, p-bromophenacylbromide | Multi-step synthesis | Complex thiazolyl-benzamide analogues | nih.gov |

Table 3: Examples of Synthesized Structurally Related Analogues

| Compound Name | Synthetic Approach | Key Starting Materials | Reference(s) |

| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Multi-step synthesis involving acyl thiourea formation and cyclization | 3-Aminoquinoline, pentanoyl chloride, p-bromophenacylbromide | nih.gov |

| 7-Substituted-4-aminoquinoline analogues | Parallel synthesis via a 7-bromo-4-chloroquinoline (B1278252) intermediate | 3-Bromoaniline, Meldrum's acid, various coupling partners | nih.gov |

| N-Aryl Pyrrolo[2,3-b]quinolines | Reductive isomerization of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | Substituted anilines, maleic anhydride | jocpr.com |

| 4-Chloroacetylaminophenylaminoquinoline derivatives | Condensation and acylation | 4,7-Dichloroquinoline, various amines, 2-chloroacetyl chloride | ekb.eg |

Structural Characterization and Advanced Spectroscopic Analysis of 2 Bromo N Quinolin 3 Ylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in 2-Bromo-N-quinolin-3-ylbutanamide. The expected spectrum would show signals for the protons on the quinoline (B57606) ring, the butanamide side chain, and the amide N-H proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration of the signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (splitting) would reveal the number of adjacent, non-equivalent protons, allowing for the assembly of molecular fragments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

To map out the carbon framework of the molecule, ¹³C NMR spectroscopy would be performed. This technique would provide a signal for each unique carbon atom in 2-Bromo-N-quinolin-3-ylbutanamide. The chemical shifts of these signals would be indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment. For instance, the carbon atoms of the quinoline ring would appear in the aromatic region, while the butanamide carbons would be found in the aliphatic region, with the carbonyl carbon appearing at a characteristically downfield shift.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal which protons are coupled to each other, typically through two or three bonds. This would be crucial for tracing the proton-proton networks within the quinoline and butanamide moieties.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment would show couplings between protons and carbons that are two or three bonds apart. HMBC is invaluable for connecting molecular fragments, for example, by showing correlations between the protons of the butanamide side chain and the carbons of the quinoline ring, as well as the carbonyl carbon.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) would be employed to determine the molecular weight of 2-Bromo-N-quinolin-3-ylbutanamide and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be particularly important to determine the exact molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Analysis of the fragmentation pattern in the mass spectrum would help to confirm the presence of the quinoline and bromo-butanamide substructures.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-Bromo-N-quinolin-3-ylbutanamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, C-N stretching vibrations, C-H stretches from the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations from the quinoline ring. The presence of a C-Br stretching vibration would also be anticipated in the fingerprint region of the spectrum.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

Single Crystal Growth Strategies for X-ray Diffraction

The cornerstone of determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This powerful analytical technique is entirely contingent on the successful growth of high-quality, single crystals of the compound of interest. For an organic molecule like 2-Bromo-N-quinolin-3-ylbutanamide, several crystallization strategies would typically be explored.

The primary method for growing single crystals is the slow evaporation of a saturated solution. The process involves dissolving the purified compound in a suitable solvent or solvent system until saturation is reached. The choice of solvent is critical; it must be one in which the compound has moderate solubility. Solvents commonly used for quinoline derivatives and other similar organic molecules include ethanol, methanol, chloroform, ethyl acetate (B1210297), and acetonitrile, or mixtures thereof. The container is then loosely covered to allow the solvent to evaporate over a period of several days to weeks, gradually increasing the concentration and promoting the formation of well-ordered crystals.

Another widely used technique is solvent diffusion. This involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is sparingly soluble) on top. The slow diffusion of the poor solvent into the good solvent reduces the compound's solubility, leading to crystal growth at the interface. A common variation is vapor diffusion, where the poor solvent is placed in an outer, sealed chamber, and its vapor slowly diffuses into the inner chamber containing the dissolved compound.

Should these standard methods fail, other strategies such as slow cooling of a saturated solution or sublimation could be attempted. The success of these methods is highly dependent on factors like the purity of the compound, the choice of solvent, temperature, and the rate of crystallization.

Analysis of Crystal Packing and Intermolecular Interactions

Once a suitable single crystal is obtained and its structure is solved via X-ray diffraction, a detailed analysis of the crystal packing and the various non-covalent interactions that stabilize the crystal lattice is performed. These interactions are fundamental to understanding the compound's solid-state properties. For 2-Bromo-N-quinolin-3-ylbutanamide, key interactions would be expected to include hydrogen bonds, halogen bonds, and other weaker contacts, which can be visualized and quantified using tools like Hirshfeld surface analysis.

Hydrogen Bonding: The molecular structure of 2-Bromo-N-quinolin-3-ylbutanamide contains a hydrogen bond donor (the amide N-H group) and several potential acceptors (the amide C=O group and the quinoline nitrogen atom). It is highly probable that N-H···O or N-H···N hydrogen bonds would be significant in directing the crystal packing, often forming chains or dimeric motifs that link molecules together. nih.govnih.gov

Hirshfeld Surface Analysis: To provide a more quantitative and visual understanding of all intermolecular contacts, Hirshfeld surface analysis is a standard computational technique. researchgate.netnih.govnih.govresearchgate.net This method maps the electron distribution of a molecule within the crystal to generate a unique surface. The surface is colored according to different properties, such as dnorm, which highlights contacts shorter than the van der Waals radii, pinpointing key interactions.

Below are illustrative tables indicating the kind of data that would be generated from a full crystallographic analysis.

Table 1: Illustrative Crystallographic Data for 2-Bromo-N-quinolin-3-ylbutanamide (Note: Data is not available as no crystal structure has been published. This table serves as an example.)

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃BrN₂O |

| Formula Weight | 293.16 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | ? ų |

| Z (Molecules/unit cell) | ? |

| Density (calculated) | ? g/cm³ |

| Absorption Coefficient | ? mm⁻¹ |

| R-factor (R1) | ? |

| wR2 (all data) | ? |

Table 2: Potential Intermolecular Hydrogen and Halogen Bond Geometry (Note: This is a hypothetical representation of expected interactions.)

| D–H···A / D–X···A | D-H / D-X (Å) | H···A / X···A (Å) | D···A (Å) | ∠DHA / ∠DXA (°) |

| N—H···O | ~0.86 | Not Available | Not Available | Not Available |

| N—H···N | ~0.86 | Not Available | Not Available | Not Available |

| C—Br···O | ~1.94 | Not Available | Not Available | Not Available |

| C—H···O | ~0.97 | Not Available | Not Available | Not Available |

Advanced Computational and Theoretical Investigations of 2 Bromo N Quinolin 3 Ylbutanamide

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the electronic structure and properties of molecules. These computational methods are instrumental in modern chemical research, though specific applications to 2-Bromo-N-quinolin-3-ylbutanamide are not documented in available literature.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

No published studies were found that report the optimized molecular geometry or electronic structure of 2-Bromo-N-quinolin-3-ylbutanamide using Density Functional Theory (DFT) calculations. Such a study would typically involve selecting a functional and basis set to solve the Schrödinger equation, yielding precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

A Frontier Molecular Orbital (FMO) analysis for 2-Bromo-N-quinolin-3-ylbutanamide, which would detail the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available in the current body of scientific literature. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of its kinetic stability.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena

There are no documented Natural Bond Orbital (NBO) analyses for 2-Bromo-N-quinolin-3-ylbutanamide. An NBO analysis would provide a detailed picture of electron delocalization, identifying significant intramolecular interactions, such as hyperconjugation, and quantifying the charge transfer between different parts of the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface map for 2-Bromo-N-quinolin-3-ylbutanamide has not been published. This computational tool visualizes the electrostatic potential on the electron density surface, with different colors indicating regions that are prone to electrophilic or nucleophilic attack.

Local Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reactive Sites

The calculation and analysis of local reactivity descriptors, such as Fukui functions, for 2-Bromo-N-quinolin-3-ylbutanamide have not been reported in scientific papers. These descriptors are derived from conceptual DFT and are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack within a molecule.

Investigation of Solvent Effects on Electronic Properties using Continuum Solvation Models (e.g., IEFPCM)

No studies were found that investigate the influence of different solvents on the electronic properties of 2-Bromo-N-quinolin-3-ylbutanamide using continuum solvation models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). Such research would be valuable in understanding how the molecule behaves in various chemical environments.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of molecules, providing critical insights into the conformational flexibility and stability of 2-Bromo-N-quinolin-3-ylbutanamide. In a hypothetical MD simulation study, a model of 2-Bromo-N-quinolin-3-ylbutanamide would be placed in a simulated physiological environment, typically a water box with appropriate ions, and its dynamic trajectory would be calculated over nanoseconds.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the potential mechanisms of action for novel compounds like 2-Bromo-N-quinolin-3-ylbutanamide.

The initial step in molecular docking involves identifying a potential protein target. Given the broad spectrum of activities associated with quinoline (B57606) derivatives, numerous targets could be hypothesized. researchgate.netnih.govnih.gov For the purpose of this theoretical investigation, let's consider a hypothetical protein kinase target, a common target for quinoline-based inhibitors. mdpi.com

The process would begin with the retrieval of the 3D crystal structure of the target protein from a repository like the Protein Data Bank. Using molecular modeling software, 2-Bromo-N-quinolin-3-ylbutanamide would be docked into the active site of this kinase. The docking algorithm would generate multiple possible binding poses, each assigned a score representing its theoretical binding affinity. mdpi.comnih.govmdpi.com These scores are typically expressed in kcal/mol, with more negative values indicating a more favorable interaction. nih.gov

Table 1: Hypothetical Docking Scores of 2-Bromo-N-quinolin-3-ylbutanamide and Reference Inhibitors against a Protein Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| 2-Bromo-N-quinolin-3-ylbutanamide | -9.5 | 50 |

| Reference Inhibitor A | -8.7 | 150 |

| Reference Inhibitor B | -9.2 | 75 |

This table presents hypothetical data for illustrative purposes.

A detailed analysis of the best-docked pose of 2-Bromo-N-quinolin-3-ylbutanamide would reveal the specific intermolecular interactions stabilizing the ligand-protein complex. It is anticipated that the quinoline nitrogen could act as a hydrogen bond acceptor, a common interaction motif for this class of compounds. mdpi.com The amide group in the side chain could participate in both hydrogen bond donation and acceptance.

Table 2: Predicted Intermolecular Interactions for 2-Bromo-N-quinolin-3-ylbutanamide with a Hypothetical Protein Kinase

| Interaction Type | Ligand Moiety | Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | Quinoline Nitrogen | Amino Acid A (e.g., Cysteine) | 2.9 |

| Hydrogen Bond | Amide N-H | Amino Acid B (e.g., Glutamate) | 3.1 |

| Hydrogen Bond | Amide C=O | Amino Acid C (e.g., Asparagine) | 3.0 |

| π-π Stacking | Quinoline Ring | Aromatic Residue (e.g., Phenylalanine) | 3.5 |

| Halogen Bond | Bromine Atom | Carbonyl Oxygen of Backbone | 3.2 |

| Hydrophobic | Butyl Chain | Aliphatic Residues (e.g., Leucine, Valine) | N/A |

This table presents hypothetical data for illustrative purposes.

A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. Based on the predicted binding mode of 2-Bromo-N-quinolin-3-ylbutanamide and other known inhibitors of the hypothetical kinase target, a pharmacophore model could be developed. mdpi.com

This model would likely consist of features such as a hydrogen bond acceptor (from the quinoline nitrogen), a hydrogen bond donor and acceptor (from the amide linkage), and a hydrophobic/aromatic region (the quinoline core). The bromine atom could be defined as a halogen bond donor feature. This pharmacophore model would serve as a 3D query for virtual screening of large compound libraries to identify other novel molecules with the potential to bind to the same target, thus guiding the rational design of new and more potent inhibitors. nih.govresearchgate.netmdpi.com

Table 3: Hypothetical Pharmacophore Features Derived from the Binding Mode of 2-Bromo-N-quinolin-3-ylbutanamide

| Feature | Location (Relative to Quinoline Core) | Vector/Radius |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Directional |

| Hydrogen Bond Donor | Amide N-H | Directional |

| Hydrogen Bond Acceptor | Amide C=O | Directional |

| Aromatic/Hydrophobic | Centroid of Quinoline Ring | Spherical (Radius ~1.5 Å) |

| Halogen Bond Donor | Bromine Atom | Directional |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 2 Bromo N Quinolin 3 Ylbutanamide Analogues

Design Principles for Systematic Structural Modification and Library Generation

The rational design of analogues of 2-Bromo-N-quinolin-3-ylbutanamide begins with the systematic modification of its core structure to generate a library of related compounds. This process allows for a comprehensive exploration of the structure-activity relationship. Key design principles include:

Scaffold-Based Library Design : The core scaffold, consisting of the quinoline (B57606) ring linked to a butanamide chain, serves as the foundation. A library is generated by introducing a diverse set of substituents at various positions on both the quinoline ring and the butanamide side chain.

Substituent Scanning : Specific positions are targeted for modification. For instance, different functional groups can be introduced onto the quinoline's benzene (B151609) ring to probe for electronic and steric effects. Similarly, the butanamide chain can be altered in length, branching, or by replacing the bromine atom.

Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the bromine atom could be replaced with chlorine, a methyl group, or a trifluoromethyl group to fine-tune lipophilicity, size, and electronic character.

Combinatorial Chemistry Approaches : To accelerate the discovery process, synthetic strategies are often employed that allow for the rapid generation of a large number of analogues from a common intermediate, facilitating high-throughput screening.

Elucidation of Key Pharmacophoric Features Responsible for Biological Interaction

A pharmacophore model for this class of compounds identifies the essential structural features required for biological activity. For 2-Bromo-N-quinolin-3-ylbutanamide analogues, the key pharmacophoric features are hypothesized to be:

Aromatic/Hydrophobic Region : The quinoline ring system provides a large, flat, and hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with a biological target mdpi.com. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor Region : The amide linkage is a critical feature. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule into the binding site of a protein.

Hydrophobic/Steric Region : The butanamide side chain, particularly the alkyl portion, contributes to hydrophobic interactions. The size and shape of this group are important for fitting into a specific pocket on the target molecule.

Halogen Bonding Site : The bromine atom at the C-2 position can potentially act as a halogen bond donor, a specific type of non-covalent interaction that can contribute to binding affinity.

Impact of Halogen Substitution (Bromine) on Molecular Recognition and Activity

The presence and nature of the halogen atom at the C-2 position of the butanamide chain can significantly modulate the compound's activity. The bromine atom in 2-Bromo-N-quinolin-3-ylbutanamide has several potential roles:

Steric Influence : The size of the bromine atom influences the preferred conformation of the side chain, which can affect how the molecule fits into its binding site.

Lipophilicity : Halogens generally increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its affinity for hydrophobic binding pockets.

Electronic Effects : The electron-withdrawing nature of bromine can influence the reactivity and electronic properties of the adjacent carbonyl group.

Studies on related quinoline derivatives have shown that substituting with different halogens (e.g., fluorine, chlorine, bromine) can lead to significant variations in biological potency, highlighting the importance of this position for molecular recognition nih.gov.

Table 1: Illustrative Impact of Substituents on Quinoline Analogues' Activity

This table provides hypothetical data based on common SAR findings for quinoline derivatives, illustrating how modifications to a parent structure can influence biological activity, measured as the half-maximal inhibitory concentration (IC₅₀).

| Analogue | Modification from Parent Structure | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound (2-Bromo-N-quinolin-3-ylbutanamide) | - | 5.2 | Baseline activity. |

| Analogue 1 | Replace C-2 Bromine with Chlorine | 8.1 | Smaller halogen may lead to weaker halogen bonding or altered steric fit. |

| Analogue 2 | Replace C-2 Bromine with Methyl group | 15.5 | Loss of halogen bond and different steric/electronic profile reduces affinity. |

| Analogue 3 | Add 6-Chloro to Quinoline Ring | 2.3 | Electron-withdrawing group on quinoline may enhance binding in a specific hydrophobic pocket. |

| Analogue 4 | Change Butanamide to Propanamide | 10.4 | Shorter side chain may not optimally reach a key interaction point in the binding site. |

| Analogue 5 | (S)-Stereoisomer at C-2 | 1.8 | Specific stereochemistry provides optimal orientation for interaction with a chiral binding site. |

Role of the Quinoline Moiety and its Substitution Pattern (e.g., position of amide attachment)

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds and approved drugs nih.govnih.govbiointerfaceresearch.com. Its importance stems from several factors:

Bioisosterism : It can act as a bioisostere of other aromatic systems like naphthalene, but with the added feature of a nitrogen atom that can modulate solubility and serve as a hydrogen bond acceptor.

Interaction Capabilities : The extended aromatic system is ideal for establishing π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site mdpi.com.

Scaffold Rigidity : The rigid bicyclic structure helps to reduce the conformational flexibility of the molecule, which can lead to higher binding affinity by minimizing the entropic penalty of binding.

Position of Amide Attachment : The attachment of the butanamide side chain at the 3-position of the quinoline ring is critical. This specific linkage dictates the spatial orientation of the side chain relative to the quinoline plane. Moving the amide to other positions (e.g., 2, 4, or 8) would create geometrically distinct analogues that would interact differently with the target, likely leading to a significant change or loss of activity. The activity of quinoline compounds is highly dependent on the nature and position of substituents on the ring biointerfaceresearch.com.

Influence of Butanamide Chain Modifications (e.g., stereochemistry at C-2, alkyl substituents, chain length)

The butanamide side chain provides a key point of interaction and its structure can be fine-tuned to optimize activity.

Stereochemistry at C-2 : The carbon atom to which the bromine is attached (C-2) is a chiral center. It is highly probable that the two enantiomers, (R)-2-Bromo-N-quinolin-3-ylbutanamide and (S)-2-Bromo-N-quinolin-3-ylbutanamide, will exhibit different biological potencies. This is because the binding sites of biological targets are themselves chiral, and one enantiomer will likely have a more favorable three-dimensional fit.

Alkyl Substituents : Modifying the alkyl portion of the butanamide (the ethyl group at C-2) can probe the size and nature of the binding pocket. Replacing it with smaller (methyl) or larger (propyl, isopropyl) groups can determine the steric tolerance of the target.

Chain Length : Altering the length of the amide chain (e.g., from butanamide to propanamide or pentanamide) changes the distance between the quinoline core and the terminal alkyl group. SAR studies on similar molecules have shown that linker or chain length can be a critical determinant of activity biointerfaceresearch.com. An optimal chain length positions the key pharmacophoric features for maximal interaction with the target.

Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationships, 3D-QSAR)

Computational methods are invaluable for understanding and predicting the SAR of quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) : 2D-QSAR models establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. These models can predict the activity of newly designed compounds before they are synthesized.

3D-QSAR : Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture nih.govmdpi.com. These models are built by aligning a set of active and inactive molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

CoMFA : Generates 3D contour maps that show regions where steric bulk or electrostatic charge is favorable or unfavorable for activity. For example, a green contour map might indicate that a bulky group is desired at that position, while a yellow map would suggest a bulky group is detrimental jmaterenvironsci.com.

CoMSIA : Provides a more nuanced analysis by including additional fields for hydrophobicity and hydrogen bonding potential tandfonline.com.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help visualize the specific interactions (hydrogen bonds, hydrophobic contacts) that are key to binding and can rationalize the SAR data obtained from experimental testing nih.gov.

Table 2: Summary of 3D-QSAR Models for Quinoline Derivatives

This table summarizes statistical results from various published 3D-QSAR studies on quinoline derivatives, demonstrating the predictive power of these computational models. The q² (cross-validated r²) and r² (non-cross-validated r²) values indicate the statistical robustness of the models.

| Study Focus | Model | q² (Predictive Power) | r² (Goodness of Fit) | Reference |

|---|---|---|---|---|

| P-selectin Inhibitors | CoMFA | 0.589 | 0.863 | nih.gov |

| P-selectin Inhibitors | CoMSIA | 0.636 | 0.866 | nih.gov |

| LSD1 Inhibitors | CoMFA | 0.778 | N/A | mdpi.com |

| LSD1 Inhibitors | CoMSIA | 0.764 | N/A | mdpi.com |

| Antimalarial Agents | CoMFA | 0.878 (r²test) | N/A | mdpi.com |

| Antimalarial Agents | CoMSIA | 0.876 (r²test) | N/A | mdpi.com |

Mechanistic Insights into Biological Activity of 2 Bromo N Quinolin 3 Ylbutanamide Derivatives Theoretical and Methodological Aspects

Theoretical Frameworks for Enzyme Inhibition (e.g., types of inhibition kinetics)

Enzyme inhibitors are molecules that interact with enzymes and decrease their activity. The study of enzyme inhibition is crucial in pharmacology for the development of drugs and in biochemistry for understanding metabolic pathways. Inhibitors can be broadly classified into two main categories: reversible and irreversible.

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity. researchgate.net This type of inhibition is not easily reversed by dilution or by increasing the substrate concentration. researchgate.net The inhibitor effectively removes active enzyme molecules from the system.

Reversible inhibitors , in contrast, bind to enzymes through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. researchgate.net This binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. researchgate.net Reversible inhibition can be further categorized into several types based on the mechanism of interaction with the enzyme and its substrate.

Competitive Inhibition: In this mode, the inhibitor has a chemical structure similar to the substrate and competes for the same active site on the enzyme. solubilityofthings.com The binding of the inhibitor to the active site prevents the substrate from binding. edubull.com The effect of a competitive inhibitor can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for the active site. edubull.com Kinetically, competitive inhibition increases the apparent Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). However, the Vmax remains unchanged because, at a sufficiently high substrate concentration, the reaction can still reach its maximum rate. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. solubilityofthings.com This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound or not. solubilityofthings.com Since the inhibitor does not compete with the substrate for the active site, increasing the substrate concentration does not reverse the inhibition. nih.gov In non-competitive inhibition, the Vmax of the reaction is decreased, but the Km remains unchanged, as the inhibitor does not affect the binding of the substrate to the enzyme. nih.gov

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. wikipedia.org This binding event prevents the enzyme from converting the substrate into a product. Uncompetitive inhibition is more effective at higher substrate concentrations because the formation of the ES complex is a prerequisite for inhibitor binding. Kinetically, uncompetitive inhibition leads to a decrease in both Vmax and apparent Km. nih.gov

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. solubilityofthings.com However, it usually has a different affinity for the free enzyme and the ES complex. Mixed inhibition affects both the Km and the Vmax of the enzymatic reaction. solubilityofthings.com

The type of enzyme inhibition can be determined experimentally by measuring the rate of the reaction at different substrate and inhibitor concentrations and then plotting the data, for example, using a Lineweaver-Burk plot. wikipedia.org

| Inhibition Type | Binds to | Effect on Km | Effect on Vmax |

| Competitive | Active site of free enzyme | Increases | Unchanged |

| Non-competitive | Allosteric site of free enzyme or ES complex | Unchanged | Decreases |

| Uncompetitive | Enzyme-substrate (ES) complex only | Decreases | Decreases |

| Mixed | Allosteric site of free enzyme and ES complex | Varies | Decreases |

Postulated Molecular Targets and Engagement Mechanisms (e.g., sirtuins, HDACs, elastase, G-quadruplex DNA – conceptual models based on related scaffolds)

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Based on the activities of related compounds, derivatives of 2-Bromo-N-quinolin-3-ylbutanamide can be conceptualized to engage with several key molecular targets.

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes. nih.gov Small molecule modulators of sirtuin activity are of significant interest. While specific data on 2-Bromo-N-quinolin-3-ylbutanamide is not available, conceptual models can be drawn from other quinoline-based sirtuin inhibitors. These inhibitors are often non-competitive with respect to both the acetylated lysine substrate and the NAD+ cofactor. nih.gov The quinoline ring system could potentially interact with hydrophobic pockets within the sirtuin catalytic domain, leading to conformational changes that prevent efficient catalysis. Further optimization of the butanamide side chain could enhance potency and selectivity for specific sirtuin isoforms.

Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a key role in epigenetic regulation. nih.gov The inhibition of HDACs is a validated strategy in cancer therapy. mdpi.com Many HDAC inhibitors feature a common pharmacophore consisting of a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site. rsc.org For a 2-Bromo-N-quinolin-3-ylbutanamide derivative, the quinoline moiety could serve as the cap group, interacting with residues at the rim of the active site channel. The butanamide portion could act as the linker, and if appropriately modified to include a hydroxamic acid or a similar ZBG, it could chelate the catalytic zinc ion, thereby inhibiting the enzyme's activity.

Elastase: Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. sydney.edu.au Quinoline derivatives have been investigated as elastase inhibitors. nih.gov Kinetic studies on some quinoline analogues have shown them to be competitive inhibitors of elastase. edubull.com A conceptual model for the engagement of a 2-Bromo-N-quinolin-3-ylbutanamide derivative with elastase would involve the quinoline ring system binding to the hydrophobic S1 pocket of the enzyme's active site, which typically accommodates the side chain of the substrate's P1 residue. The butanamide side chain could then form hydrogen bonds with the backbone of the enzyme, mimicking the interactions of a peptide substrate.

G-quadruplex DNA: G-quadruplexes are four-stranded secondary structures that can form in guanine-rich regions of DNA, such as in telomeres and oncogene promoters. solubilityofthings.com Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate oncogene expression, making them attractive anticancer targets. mdpi.com Quinoline derivatives have been shown to bind to and stabilize G-quadruplex DNA. scribd.com The proposed binding mode often involves the planar quinoline ring system stacking on the terminal G-tetrads of the quadruplex structure through π-π interactions. mdpi.com The butanamide side chain of a 2-Bromo-N-quinolin-3-ylbutanamide derivative could potentially interact with the grooves or loops of the G-quadruplex, providing additional affinity and selectivity.

Hypothetical Pathways of Biological Signal Transduction Modulated by Related Scaffolds (conceptual frameworks for investigation)

Based on the known biological activities of quinoline-containing compounds, derivatives of 2-Bromo-N-quinolin-3-ylbutanamide could hypothetically modulate key signaling pathways involved in cell growth, proliferation, and survival. Conceptual frameworks for investigating these potential effects can be proposed for two major pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway.

The PI3K/Akt/mTOR Pathway: This pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes and is frequently hyperactivated in cancer. researchgate.net

Conceptual Framework for Investigation:

Target Engagement: Initial studies would aim to determine if 2-Bromo-N-quinolin-3-ylbutanamide derivatives can directly inhibit key kinases in this pathway, such as PI3K or mTOR. This could be assessed using in vitro kinase assays.

Cellular Effects: In cancer cell lines with known PI3K/Akt/mTOR pathway activation, the effects of the compounds on the phosphorylation status of downstream effectors like Akt, mTOR, S6K, and 4E-BP1 would be analyzed by Western blotting.

Phenotypic Outcomes: The biological consequences of pathway inhibition would be investigated by assessing cell proliferation, apoptosis (e.g., through caspase activation and PARP cleavage assays), and cell cycle progression (e.g., by flow cytometry). researchgate.net

Mechanism of Action: To further elucidate the mechanism, studies could explore whether the compounds induce autophagy, a process often linked to mTOR inhibition, or affect other downstream cellular processes like protein synthesis and cell metabolism.

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is another fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, controlling gene expression and cellular responses to growth factors. nih.gov

Conceptual Framework for Investigation:

Pathway Inhibition: The primary investigation would focus on whether the quinoline derivatives can inhibit the phosphorylation and activation of key components of this cascade, such as MEK and ERK, in response to growth factor stimulation.

Downstream Gene Expression: The modulation of the expression of downstream target genes of the ERK pathway, such as c-Fos and c-Jun, could be measured using techniques like qRT-PCR.

Cellular Responses: The impact of pathway modulation on cellular phenotypes such as cell proliferation, differentiation, and survival would be examined in relevant cell models.

Cross-talk with other Pathways: Given the extensive cross-talk between signaling pathways, it would be important to investigate whether the modulation of the Ras/Raf/MEK/ERK pathway by these compounds affects other pathways, such as the PI3K/Akt/mTOR pathway, and vice versa.

These conceptual frameworks provide a systematic approach to explore the hypothetical modulation of these critical signaling pathways by 2-Bromo-N-quinolin-3-ylbutanamide derivatives, moving from direct target engagement to broader cellular consequences.

Investigation of Stereoisomer-Specific Biological Interactions (Theoretical Considerations)

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wikipedia.org The biological activity of chiral compounds can be highly stereospecific, as biological systems, such as enzymes and receptors, are themselves chiral environments. nih.gov Therefore, the investigation of stereoisomer-specific interactions is a critical aspect of drug discovery and development.

The theoretical basis for the differential biological activity of enantiomers is often explained by the Easson-Stedman hypothesis . This model proposes that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three points. The more active enantiomer (the eutomer) is able to achieve this three-point interaction, resulting in a good fit with the receptor. In contrast, the less active enantiomer (the distomer) can only interact at two of these points, leading to a poor fit and reduced or no biological activity.

The 2-Bromo-N-quinolin-3-ylbutanamide molecule contains a chiral center at the second carbon of the butanamide chain (the carbon to which the bromine atom is attached). Therefore, it can exist as two enantiomers, (R)-2-Bromo-N-quinolin-3-ylbutanamide and (S)-2-Bromo-N-quinolin-3-ylbutanamide.

Theoretical Considerations for Investigating Stereoisomer-Specific Interactions:

Synthesis and Separation: The first step in investigating stereoisomer-specific interactions is to obtain the individual enantiomers in high purity. This can be achieved either through stereoselective synthesis or by separating the racemic mixture using chiral chromatography.

Differential Biological Activity: The separated enantiomers should be tested in parallel in all relevant biological assays to determine if there is a significant difference in their potency or efficacy. This includes enzyme inhibition assays and cell-based assays.

Molecular Modeling: Computational methods, such as molecular docking, can be used to build theoretical models of how each enantiomer interacts with the active site of a target protein. These models can help to visualize the binding orientation and identify the key interactions that may account for the observed differences in activity, in line with the Easson-Stedman hypothesis.

Structural Biology: Where possible, co-crystallization of the target protein with each enantiomer can provide definitive structural evidence for the different binding modes and interactions. This can validate the predictions from molecular modeling.

By systematically applying these theoretical and experimental approaches, it is possible to gain a comprehensive understanding of the stereoisomer-specific biological interactions of 2-Bromo-N-quinolin-3-ylbutanamide and its derivatives.

Future Directions and Academic Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research could focus on establishing efficient and environmentally friendly methods for synthesizing 2-Bromo-N-quinolin-3-ylbutanamide. A plausible synthetic route could involve the amidation reaction between 3-aminoquinoline (B160951) and 2-bromobutanoyl chloride. Key areas for investigation would include:

Catalyst Optimization: Exploring different catalysts to improve reaction yield and reduce reaction times.

Green Solvents: Investigating the use of greener, less toxic solvents to replace traditional organic solvents.

Flow Chemistry: Developing continuous flow processes for a more controlled, scalable, and safer synthesis.

A related synthesis was reported for a more complex quinoline-containing compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, which involved a multi-step process starting from 3-aminoquinoline. nih.gov This suggests that the synthesis of related structures is feasible and provides a starting point for developing a dedicated methodology for 2-Bromo-N-quinolin-3-ylbutanamide.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and molecular design. researchgate.netresearchgate.netnih.gov For 2-Bromo-N-quinolin-3-ylbutanamide, these technologies could be applied to:

Property Prediction: Training ML models on existing databases of similar compounds to predict the physicochemical properties, biological activity, and potential toxicity of 2-Bromo-N-quinolin-3-ylbutanamide and its derivatives. nih.gov

De Novo Design: Utilizing generative AI models to design novel analogues with potentially enhanced properties. arxiv.org These models can explore vast chemical spaces to identify molecules with desired characteristics for synthesis and testing. researchgate.net

Synthesis Planning: Employing AI tools to predict optimal synthetic routes, potentially reducing the time and resources spent on experimental optimization.

| AI/ML Application Area | Potential Impact on 2-Bromo-N-quinolin-3-ylbutanamide Research |

| Property Prediction | Accelerate initial screening by computationally estimating activity and safety. |

| De Novo Design | Generate novel, patentable analogues with improved efficacy or specificity. arxiv.org |

| Synthesis Planning | Streamline the chemical synthesis process, making it more efficient. researchgate.net |

Exploration of Polypharmacology and Multi-Target Ligand Design Principles

Complex diseases often involve multiple biological targets. Polypharmacology, the design of single molecules that can interact with multiple targets, is a promising therapeutic strategy. nih.gov The structure of 2-Bromo-N-quinolin-3-ylbutanamide, containing a versatile quinoline (B57606) scaffold, makes it a candidate for exploration as a multi-target ligand. nih.govspringernature.com

Future research could involve:

Computational Screening: Docking 2-Bromo-N-quinolin-3-ylbutanamide against a panel of disease-relevant proteins to identify potential off-target and multi-target interactions.

Fragment-Based Design: Using the quinoline or bromo-butanamide fragments as starting points to build new molecules with tailored multi-target profiles. nih.gov

Application as Chemical Probes for Elucidating Complex Biological Pathways

The bromine atom in 2-Bromo-N-quinolin-3-ylbutanamide serves as a handle for further chemical modification, making it a potential scaffold for creating chemical probes. These probes could be used to investigate complex biological pathways.

Probe Synthesis: The bromine atom can be replaced through nucleophilic substitution to attach reporter tags such as fluorophores or biotin.

Target Identification: Once a biological activity is identified, these tagged probes could be used in pull-down assays to isolate and identify the specific protein targets of the compound, thereby elucidating its mechanism of action.

Collaborative Research Opportunities in Chemical Biology and Material Sciences

The exploration of 2-Bromo-N-quinolin-3-ylbutanamide is not limited to medicinal chemistry. Collaborative efforts could unveil novel applications:

Chemical Biology: In partnership with biologists, the compound and its derivatives could be used to study specific cellular processes or as tools to validate new drug targets.

Material Sciences: The quinoline moiety has interesting photophysical properties. Research could explore the potential of this compound as a building block for organic light-emitting diodes (OLEDs), sensors, or other advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-quinolin-3-ylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-aminoquinoline with 2-bromobutanoyl chloride under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the quinoline amine .

- Solvent : Anhydrous dichloromethane or THF ensures compatibility with moisture-sensitive intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >95% purity .

Q. How can the structural integrity of 2-Bromo-N-quinolin-3-ylbutanamide be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : and NMR should confirm the quinoline ring protons (δ 7.5–8.9 ppm) and the butanamide backbone (δ 2.1–3.4 ppm).

- X-ray Crystallography : Use SHELXT for initial structure determination and SHELXL for refinement, focusing on the Br–C bond length (expected: ~1.93 Å) and quinoline planarity .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 307.03 (CHBrNO).

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (chloroform, ethyl acetate) for crystallography. Quantify solubility via UV-Vis spectroscopy at λ ~270 nm (quinoline absorption band).

Advanced Research Questions

Q. How can mechanistic insights into the bromine substituent’s reactivity be obtained during functionalization?

- Methodological Answer :

- Kinetic Studies : Monitor substitution reactions (e.g., Suzuki coupling) using NMR to track intermediate formation.

- DFT Calculations : Compare activation energies for bromine vs. other halogens at the butanamide position using Gaussian or ORCA software.

- Isotopic Labeling : Use -labeled bromine to trace bond cleavage pathways via mass spectrometry .

Q. How should researchers address contradictory data in bioactivity assays (e.g., inconsistent IC values)?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (cell line passage number, incubation time).

- Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and verify compound stability via HPLC post-assay.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s test) to identify outliers and contextualize variability across studies .

Q. What strategies resolve crystallographic disorder in 2-Bromo-N-quinolin-3-ylbutanamide crystals?

- Methodological Answer :

- Twinned Crystals : Use PLATON’s TWINABS to deconvolute overlapping diffraction patterns.

- Thermal Motion Analysis : Refine anisotropic displacement parameters in SHELXL to distinguish static disorder from dynamic motion .

- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal vibrations and improve resolution (<0.8 Å).

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to kinase ATP pockets. Prioritize residues within 4 Å of the bromine moiety.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

- Pharmacophore Mapping : Align the quinoline ring and bromine atom with known kinase inhibitors (e.g., imatinib) using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.